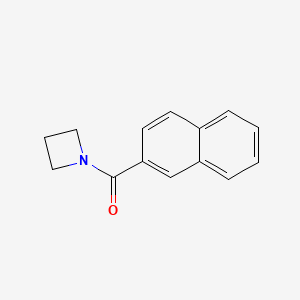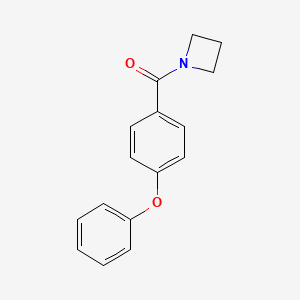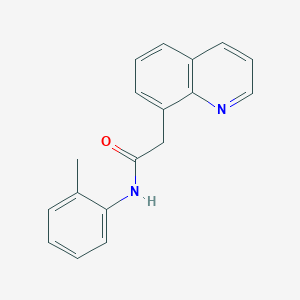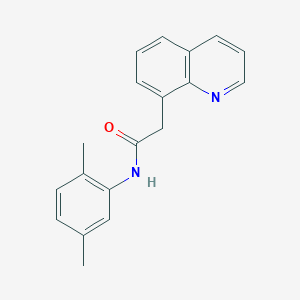
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide, also known as DMQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. This compound has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, which may be attributed to its ability to modulate multiple signaling pathways.
実験室実験の利点と制限
One of the advantages of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is its potent anticancer and neuroprotective activities, which make it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide. One of the areas of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the evaluation of the safety and efficacy of this compound in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits potent anticancer and neuroprotective activities, and its mechanism of action involves the modulation of multiple signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide involves the reaction of 2-quinolinyl acetic acid with 2,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-8-9-14(2)17(11-13)21-18(22)12-16-6-3-5-15-7-4-10-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBIUAJVWETOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)


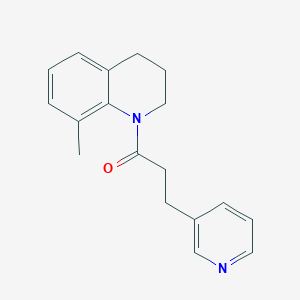
![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

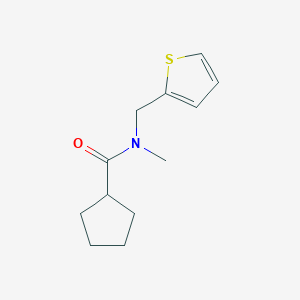

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
